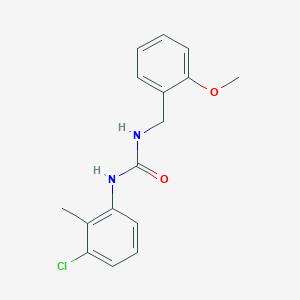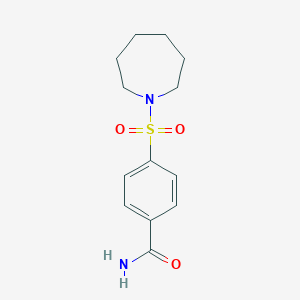
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea, also known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the formation of amyloid plaques in the brain, which are believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell growth and the induction of apoptosis. It has also been shown to inhibit the formation of amyloid plaques in the brain, which may contribute to the development of Alzheimer's disease. In addition, this compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea is its broad-spectrum activity against various diseases. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a potential candidate for the treatment of a range of diseases. In addition, it has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of more effective treatments for various diseases. In addition, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, as well as analgesic and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While there are limitations to the use of this compound, such as its low solubility in water, there are several future directions for the research on this compound that may lead to the discovery of new drugs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea involves the reaction between 3-chloro-2-methylaniline and 2-methoxybenzyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity. This method has been optimized by various researchers, and the purity and yield of this compound have been improved over time.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-13(17)7-5-8-14(11)19-16(20)18-10-12-6-3-4-9-15(12)21-2/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWRFSJRYASHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)

